molecular formula C22H32O3 B13452405 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone

3-Hydroxy 2alpha-Hydroxymethyl Ethisterone

Cat. No.: B13452405
M. Wt: 344.5 g/mol
InChI Key: HKRVZAYGLAPNSH-IQUWVXILSA-N
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Description

3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is a synthetic steroid compound with the molecular formula C22H32O3 and a molecular weight of 344.488 g/mol . It is a derivative of ethisterone, a progestogen hormone, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone typically involves the hydroxylation of ethisterone. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired hydroxylation at the 3 and 2alpha positions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and efficient, often involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy 2alpha-Hydroxymethyl Ethisterone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydroxylated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tosyl chloride. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone involves its interaction with specific molecular targets, such as steroid hormone receptors. It exerts its effects by binding to these receptors and modulating their activity, leading to changes in gene expression and cellular function. The pathways involved include the regulation of reproductive and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone include:

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the study of steroid hormone mechanisms and the development of new therapeutic agents .

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(2S,3R,8R,9S,10R,13S,14S,17R)-17-ethynyl-2-(hydroxymethyl)-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C22H32O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,14,16-19,23-25H,5-10,12-13H2,2-3H3/t14-,16+,17-,18-,19+,20-,21-,22-/m0/s1

InChI Key

HKRVZAYGLAPNSH-IQUWVXILSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H]([C@@H](C[C@]34C)CO)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(C(CC34C)CO)O

Origin of Product

United States

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